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Introduction

MOPAC (Molecular Orbital PACkage) is a semi-empirical quantum mechanics program widely
used for studying chemical reactions.[1][2] A key application of MOPAC is the calculation of
transition states, which are the highest energy points on a reaction coordinate, representing the
energy barrier of a reaction. Understanding the geometry and energy of the transition state is
crucial for elucidating reaction mechanisms, predicting reaction rates, and designing novel
catalysts or drugs.

This document provides a detailed tutorial on how to perform transition state calculations using
MOPALC. It covers the theoretical background, experimental protocols for locating and verifying
transition states, and methods for analyzing the results.

Theoretical Background

A transition state (TS) is a first-order saddle point on the potential energy surface.[3] This
means it is an energy maximum along the reaction coordinate and an energy minimum in all
other degrees of freedom. To confirm a calculated structure as a true transition state, two
conditions must be met:

e The structure must be a stationary point on the potential energy surface, meaning the
gradient of the energy with respect to all atomic coordinates is zero.
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e The Hessian matrix (the matrix of second derivatives of the energy) must have exactly one
negative eigenvalue.[4] This negative eigenvalue corresponds to an imaginary vibrational
frequency, which represents the motion along the reaction coordinate.[5]

MOPAC Keywords for Transition State Calculations

Several keywords in MOPAC are essential for locating and characterizing transition states. The
following table summarizes the most important ones:

Keyword Description

Locates a transition state between two given
SADDLE _
geometries (reactant and product).

Optimizes a transition state geometry. It is
TS typically used to refine an approximate TS

structure found using other methods.

Calculates the vibrational frequencies of a

molecule. This is crucial for verifying a transition
FORCE ) )

state by checking for the presence of a single

imaginary frequency.

A faster alternative to FORCE for large systems,
FORCETS as it only calculates the Hessian for the atoms

involved in the transition state.

Intrinsic Reaction Coordinate. This calculation

follows the reaction path from the transition
IRC state down to the reactants and products,

confirming that the TS connects the desired

minima.

Experimental Protocols

The general workflow for a transition state calculation in MOPAC involves three main stages:
locating an approximate transition state, refining the transition state geometry, and verifying the
transition state.
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Protocol 1: Locating and Refining the Transition State
using SADDLE and TS

This protocol is suitable when the structures of the reactant and product are known.
e Optimize Reactant and Product Geometries:
o Create separate MOPAC input files for the reactant and product.

o Use a geometry optimization keyword such as PM7 (or other semi-empirical methods like
AM1 or PM3) and EF (Eigenvector Following, the default optimizer).

o Run the calculations to obtain the optimized geometries.

e Perform a SADDLE Calculation:

[¢]

Create a new input file for the SADDLE calculation.

o The input file must contain the geometries of both the reactant and the product. The two
geometries are separated by a blank line. It is crucial that the atom ordering is identical in
both geometries.

o The keyword line should include SADDLE and the desired semi-empirical method (e.g.,
PM7 SADDLE).

o Run the SADDLE calculation. The output will provide an approximate geometry for the
transition state.

o Refine the Transition State Geometry with TS:

[¢]

Take the approximate transition state geometry from the SADDLE output.

o

Create a new input file with this geometry.

o

Use the TS keyword along with the chosen semi-empirical method (e.g., PM7 TS).

Run the calculation to obtain a refined transition state structure.

[¢]
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Protocol 2: Verifying the Transition State using FORCE

Once a refined transition state geometry is obtained, it must be verified.
e Set up a FORCE Calculation:
o Use the optimized transition state geometry from the TS calculation.
o Create an input file with the FORCE keyword (e.g., PM7 FORCE).

o For larger molecules, FORCETS can be used to speed up the calculation by only
considering the atoms involved in the reaction.

e Analyze the Output:
o Examine the vibrational frequencies in the output file.

o Atrue transition state will have exactly one imaginary frequency, which is printed as a
negative number.

o If there are no imaginary frequencies, the structure is a minimum, not a transition state. If
there is more than one, it is a higher-order saddle point and not a true transition state for a
simple reaction.

Protocol 3: Confirming the Reaction Path using IRC

The Intrinsic Reaction Coordinate (IRC) calculation ensures that the found transition state
connects the intended reactant and product.

e Perform IRC Calculations:
o Use the verified transition state geometry.

o Two separate IRC calculations are needed: one for the forward direction and one for the
reverse direction.

o The keyword IRC=1 calculates the path in the forward direction, while IRC=-1 calculates it
in the reverse direction. A FORCE calculation must be performed before the IRC
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calculation, or the RESTART keyword should be used if a FORCE calculation was already
done and the results were saved.

o The input file should look like: PM7 IRC=1 RESTART for the forward direction and PM7
IRC=-1 RESTART for the reverse direction.

» Analyze the Reaction Path:

o The output of the IRC calculations will provide a series of geometries along the reaction
path.

o Verify that the final geometries of the forward and reverse IRC calculations correspond to
the expected product and reactant, respectively.

Data Presentation

The quantitative data obtained from MOPAC calculations should be summarized for clear
comparison.

Table 1: Calculated Heats of Formation and Activation Energy

Heat of Formation

Species MOPAC Method
(kcal/mol)

Reactant PM7 Value

Product PM7 Value

Transition State PM7 Value

o (TS Heat of Formation) -

Activation Energy PM7 ]

(Reactant Heat of Formation)
] (Product Heat of Formation) -
Reaction Energy PM7

(Reactant Heat of Formation)

Table 2: Key Geometrical Parameters of the Transition State
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Parameter Reactant (A) Transition State (A)  Product (A)

Bond being broken Value Value Value

Bond being formed Value Value Value

Other relevant

] Value Value Value
distances/angles
Table 3: Vibrational Frequencies of the Transition State

Mode Frequency (cm™?) Description
Imaginary frequency (reaction

1 Negative Value J ) yed y(
coordinate)

2 Positive Value Vibrational mode

3 Positive Value Vibrational mode

Mandatory Visualization

Workflow for Transition State Calculation

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Overall Workflow for Transition State Calculation in MOPAC
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Caption: Workflow for MOPAC transition state calculations.
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Conceptual Diagram of a Reaction Coordinate

Reaction Coordinate Diagram
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Caption: A typical reaction coordinate energy profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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